5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1152975-87-5
VCID: VC21529762
InChI: InChI=1S/C12H13N3O2/c1-8(2)11-9(12(16)17)7-14-15(11)10-5-3-4-6-13-10/h3-8H,1-2H3,(H,16,17)
SMILES: CC(C)C1=C(C=NN1C2=CC=CC=N2)C(=O)O
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25g/mol

5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1152975-87-5

Cat. No.: VC21529762

Molecular Formula: C12H13N3O2

Molecular Weight: 231.25g/mol

* For research use only. Not for human or veterinary use.

5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid - 1152975-87-5

Specification

CAS No. 1152975-87-5
Molecular Formula C12H13N3O2
Molecular Weight 231.25g/mol
IUPAC Name 5-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxylic acid
Standard InChI InChI=1S/C12H13N3O2/c1-8(2)11-9(12(16)17)7-14-15(11)10-5-3-4-6-13-10/h3-8H,1-2H3,(H,16,17)
Standard InChI Key WIUFBOIAFKALFU-UHFFFAOYSA-N
SMILES CC(C)C1=C(C=NN1C2=CC=CC=N2)C(=O)O
Canonical SMILES CC(C)C1=C(C=NN1C2=CC=CC=N2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid belongs to the class of pyrazole carboxylic acids, specifically characterized by the substitution pattern at positions 1, 4, and 5 of the pyrazole ring. The compound features a pyridin-2-yl group bonded to the N1 position of the pyrazole ring, an isopropyl (propan-2-yl) substituent at the C5 position, and a carboxylic acid functionality at the C4 position. This specific substitution pattern creates a molecule with multiple functional sites that can participate in various chemical interactions and reactions.

The molecular structure includes three nitrogen atoms: one in the pyridine ring and two in the pyrazole ring, creating a nitrogen-rich heterocyclic system. The presence of these nitrogen atoms, along with the carboxylic acid group, provides multiple hydrogen bond acceptor and donor sites, contributing to the compound's potential for biological interactions.

Basic Chemical Information

ParameterValue
IUPAC Name5-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxylic acid
CAS Number1152975-87-5
Molecular FormulaC₁₂H₁₃N₃O₂
Molecular Weight231.25 g/mol
Standard InChIInChI=1S/C12H13N3O2/c1-8(2)11-9(12(16)17)7-14-15(11)10-5-3-4-6-13-10/h3-8H,1-2H3,(H,16,17)
InChI KeyWIUFBOIAFKALFU-UHFFFAOYSA-N
SMILESCC(C)C1=C(C=NN1C2=CC=CC=N2)C(=O)O

Physical and Chemical Properties

The physical and chemical properties of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid determine its behavior in various chemical and biological systems. The compound typically exists as a solid powder at room temperature, with properties influenced by its heterocyclic structure and functional groups.

Physical Properties

Based on the chemical structure and properties of similar pyrazole carboxylic acids, this compound is expected to have the following physical characteristics:

PropertyDescription
AppearanceWhite to off-white powder
State at Room TemperatureSolid
SolubilityLikely soluble in organic solvents (DMSO, DMF, methanol); limited solubility in water
Storage ConditionsRoom temperature, protected from moisture
Melting PointNot specified in available data

Chemical Reactivity

The chemical reactivity of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is largely determined by its functional groups:

  • The carboxylic acid group at the C4 position can participate in typical carboxylic acid reactions, including:

    • Esterification with alcohols

    • Amide formation with amines

    • Salt formation with bases

    • Decarboxylation under specific conditions

  • The pyrazole ring serves as an electron-rich heterocycle that can engage in various chemical transformations:

    • Electrophilic substitution reactions

    • Coordination with metal ions through nitrogen atoms

    • Hydrogen bonding interactions

  • The pyridine nitrogen provides an additional site for:

    • Hydrogen bonding

    • Metal coordination

    • Protonation in acidic media

    • Potential for quaternization reactions

The isopropyl group contributes to the lipophilicity of the molecule and may influence its solubility and membrane permeability in biological systems.

Spectroscopic Characterization

Spectroscopic data for this specific compound is limited in the available literature, but based on the chemical structure and data for similar compounds, the following spectroscopic characteristics would be expected:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Signal (ppm)Assignment
12.0-13.0Carboxylic acid proton (broad singlet)
8.0-8.5Pyridine H-6
7.6-8.0Pyridine H-4
7.2-7.5Pyridine H-3, H-5
7.8-8.2Pyrazole C-3 proton
3.0-3.5Isopropyl CH
1.2-1.4Isopropyl CH₃ (doublet)

Mass Spectrometry

The compound would be expected to show a molecular ion peak [M+H]⁺ at m/z 232.11 in positive ionization mode, corresponding to its molecular weight of 231.25 g/mol.

Comparative Analysis with Related Compounds

Several structurally related compounds provide context for understanding the properties and potential applications of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

Structural Analogs Comparison

CompoundMolecular FormulaMolecular WeightDistinction
5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acidC₁₂H₁₃N₃O₂231.25Target compound
5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acidC₁₂H₁₃N₃O₂231.25Carboxylic acid at C3 position instead of C4
5-(propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acidC₁₃H₁₂F₃N₃O₂299.25Contains trifluoromethyl group on pyridine
5-Methyl-1-pyridin-2-yl-1H-pyrazole-4-carboxylic acidC₁₀H₉N₃O₂203.20Methyl at C5 position instead of isopropyl
5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acidC₉H₇N₃O₂189.17Different substitution pattern

The variation in substitution patterns among these compounds affects their physicochemical properties, including solubility, lipophilicity, and potential biological activities. The position of the carboxylic acid group (C3 vs. C4) can significantly influence the compound's reactivity and hydrogen bonding capabilities.

Hazard TypeClassification
Signal WordWarning
Hazard StatementsH302 - Harmful if swallowed
H315 - Causes skin irritation
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation
Precautionary StatementsP261 - Avoid breathing dust/fume/gas/mist/vapors/sprayP264 - Wash hands thoroughly after handlingP280 - Wear protective gloves/protective clothing/eye protection/face protection

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